molecular formula C10H13NO2 B8752223 (4,6-Dimethylpyridin-2-yl)methyl acetate CAS No. 20609-14-7

(4,6-Dimethylpyridin-2-yl)methyl acetate

Cat. No.: B8752223
CAS No.: 20609-14-7
M. Wt: 179.22 g/mol
InChI Key: TVAQTQAOIWOVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dimethylpyridin-2-yl)methyl acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

20609-14-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4,6-dimethylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C10H13NO2/c1-7-4-8(2)11-10(5-7)6-13-9(3)12/h4-5H,6H2,1-3H3

InChI Key

TVAQTQAOIWOVLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)COC(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4,6-collidine (3.22 g, 26.6 mmol) in glacial acetic acid (21 mL) at room temperature was added 30% H2O2 (3.0 mL) and the resultant solution was heated to 70° C. After 6 hours, the reaction mixture was cooled to room temperature, additional H2O2 (3.0 mL) was added, and the solution was heated at 70° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in CHCl3 (50 mL) and treated with solid Na2CO3 (9.9 g). After 1 hour, the supernatant was decanted and the residue was washed with warm CHCl3 (3×75 mL). The combined supernatants were filtered and concentrated to provide 2.43 g as a yellow oil. The oil was dissolved in acetic anhydride (22.5 mL) and heated at 90° C. overnight. The mixture was cooled to room temperature and concentrated. The crude product was purified by flash chromatography (40 g silica gel, 2:1 hexanes/ethyl acetate) to give 1.05 g (24%) of 2-acetoxymethyl-4,6-dimethylpyridine: 1H NMR (CDCl3) □ 2.31 (s, 3H), 2.35 (s, 3H), 2.51 (s, 3H), 5.14 (s, 2H), 6.92 (s, 1H), 6.97 (s, 1H); and 0.35 g (8%) of 4-acetoxymethyl-2,5-dimethylpyridine: 1H NMR (CDCl3) □ 2.15 (s, 3H), 2.53 (s, 6H), 5.04 (s, 2H), 6.92 (s, 2H).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
22.5 mL
Type
solvent
Reaction Step Four

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